molecular formula C7H14FO2P B13828799 Phosphonofluoridic acid, ethyl-, cyclopentyl ester

Phosphonofluoridic acid, ethyl-, cyclopentyl ester

Cat. No.: B13828799
M. Wt: 180.16 g/mol
InChI Key: BMYQDWCAODOERJ-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, ethyl-, cyclopentyl ester is an organophosphorus compound with the molecular formula C7H14FO2P. It is known for its unique chemical structure, which includes a cyclopentyl ring and a phosphonofluoridate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonofluoridic acid, ethyl-, cyclopentyl ester typically involves the reaction of cyclopentyl alcohol with ethyl phosphonofluoridate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows: [ \text{Cyclopentyl alcohol} + \text{Ethyl phosphonofluoridate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Phosphonofluoridic acid, ethyl-, cyclopentyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of phosphonic acid derivatives.

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.

    Substitution: Requires the use of nucleophilic reagents and may involve catalysts to facilitate the reaction.

Major Products Formed:

Scientific Research Applications

Phosphonofluoridic acid, ethyl-, cyclopentyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, ethyl-, cyclopentyl ester involves its interaction with molecular targets, such as enzymes. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the phosphonofluoridate group, which can react with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

  • Phosphonofluoridic acid, methyl-, cyclopentyl ester
  • Phosphonofluoridic acid, ethyl-, cyclohexyl ester
  • Phosphonofluoridic acid, ethyl-, cyclobutyl ester

Comparison: Phosphonofluoridic acid, ethyl-, cyclopentyl ester is unique due to its specific combination of a cyclopentyl ring and an ethyl phosphonofluoridate group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the cyclopentyl ring. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H14FO2P

Molecular Weight

180.16 g/mol

IUPAC Name

[ethyl(fluoro)phosphoryl]oxycyclopentane

InChI

InChI=1S/C7H14FO2P/c1-2-11(8,9)10-7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

BMYQDWCAODOERJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC1CCCC1)F

Origin of Product

United States

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